molecular formula C23H19NO3S B2794981 (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-50-4

(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2794981
CAS RN: 1114652-50-4
M. Wt: 389.47
InChI Key: NVYVNLRPAQSIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H19NO3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

1,4-Benzothiazine derivatives, a class to which our compound can be related, exhibit a wide range of biological activities. A review highlights their importance as pharmacophores with potential against various types of cancer, implying their use in drug development for antipsychotic and possibly anticancer agents (Rai et al., 2017). Additionally, 1,4-benzothiazine azole derivatives have been studied for their antifungal and immunomodulating activities, suggesting the chemical backbone's potential in developing antifungal therapies (Schiaffella & Vecchiarelli, 2001).

Environmental and Material Science Applications

Advanced oxidation processes (AOPs) studies involve the degradation of persistent organic pollutants. A review focusing on the degradation pathways and by-products of acetaminophen in AOPs can provide insights into environmental remediation strategies (Qutob et al., 2022). This research area is relevant for understanding how complex organic molecules break down in environmental contexts, potentially including compounds similar to the subject chemical.

In materials science, plastic scintillators incorporate various luminescent dyes, including those based on methylphenyl derivatives, for radiation detection and measurement (Salimgareeva & Kolesov, 2005). Such studies are crucial for advancing technologies in nuclear physics, medical imaging, and safety monitoring.

Synthetic Methodologies and Chemical Sensing

Research on the synthesis of complex organic compounds, including benzothiazine derivatives, has significant implications for drug development and chemical sensing. For instance, fluorescent chemosensors based on phenolic compounds have been developed for detecting metal ions and other analytes, showcasing the versatility of related chemical frameworks in sensing applications (Roy, 2021).

properties

IUPAC Name

(4-methylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-16-7-11-18(12-8-16)23(25)22-15-24(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)28(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYVNLRPAQSIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.